3-Amino-4-(trifluoromethoxy)benzoic acid

Catalog No.
S3326312
CAS No.
656-06-4
M.F
C8H6F3NO3
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(trifluoromethoxy)benzoic acid

CAS Number

656-06-4

Product Name

3-Amino-4-(trifluoromethoxy)benzoic acid

IUPAC Name

3-amino-4-(trifluoromethoxy)benzoic acid

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,12H2,(H,13,14)

InChI Key

ZEPYQTSEUXLBDD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)OC(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)OC(F)(F)F

3-Amino-4-(trifluoromethoxy)benzoic acid is an aromatic compound characterized by the presence of an amino group and a trifluoromethoxy group attached to a benzoic acid structure. Its molecular formula is C₈H₆F₃NO₃, and it has a molecular weight of approximately 221.14 g/mol. The compound is notable for its trifluoromethoxy substituent, which imparts unique chemical properties, including increased lipophilicity and potential bioactivity. The structure can be represented as follows:

text
O ||C1=CC(C(=O)O)=CC=C1OC(F)(F)F

This compound is known to exhibit skin and eye irritation properties, necessitating careful handling in laboratory settings .

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with amines to yield amides.
  • Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions.

These reactions can be leveraged for synthesizing derivatives with varying biological activities and applications.

Research indicates that 3-amino-4-(trifluoromethoxy)benzoic acid exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structural features allow it to interact with various biological targets, potentially influencing:

  • Antimicrobial Activity: Some studies suggest it may possess antibacterial properties.
  • Anticancer Potential: Preliminary research indicates that it may inhibit certain cancer cell lines, although further studies are needed to elucidate its mechanisms of action.
  • Inflammatory Response Modulation: The compound may play a role in modulating inflammatory pathways, although specific pathways remain to be fully characterized.

Several methods exist for synthesizing 3-amino-4-(trifluoromethoxy)benzoic acid:

  • Direct Fluorination: This involves the introduction of the trifluoromethoxy group onto a precursor compound through fluorination reactions.
  • Substitution Reactions: Starting from 3-amino-4-hydroxybenzoic acid, the trifluoromethoxy group can be introduced via nucleophilic substitution.
  • Multi-step Synthesis: A more complex route may involve several steps, including protection-deprotection strategies and coupling reactions.

Each method has its advantages and limitations regarding yield, purity, and operational safety.

3-Amino-4-(trifluoromethoxy)benzoic acid finds applications in various fields:

  • Pharmaceutical Development: As a potential lead compound in drug discovery due to its biological activities.
  • Chemical Research: Used as a reagent in organic synthesis.
  • Material Science: Investigated for its properties in developing advanced materials.

Interaction studies have focused on understanding how 3-amino-4-(trifluoromethoxy)benzoic acid interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for elucidating its mechanism of action and potential therapeutic applications. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • Spectroscopic Methods: To study conformational changes upon binding.

These interactions help establish the compound's pharmacological profile.

Several compounds share structural similarities with 3-amino-4-(trifluoromethoxy)benzoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-4-fluorobenzoic acidContains a fluorine atomExhibits different electrophilic properties
5-Amino-2-trifluoromethylbenzoic acidTrifluoromethyl instead of trifluoromethoxyDifferent lipophilicity and biological activity
4-Amino-3-(trifluoromethyl)benzoic acidTrifluoromethyl groupPotentially different reactivity patterns

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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